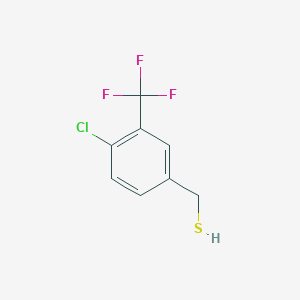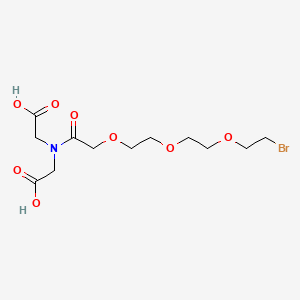
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid is a synthetic organic compound with a molecular formula of C9H16BrNO7. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and multiple ether and amide linkages. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the precursor molecule using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxymethylation: Addition of the carboxymethyl group through a reaction with chloroacetic acid in the presence of a base like sodium hydroxide.
Formation of Ether and Amide Linkages: Sequential reactions involving the formation of ether and amide bonds using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester and amide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiocyanato derivatives, while hydrolysis can produce carboxylic acids and amines.
Aplicaciones Científicas De Investigación
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxymethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound’s multiple ether and amide linkages contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-propanyl (14-bromo-3,6,9,12-tetraoxatetradec-1-yl)carbamate
- 4-Bromomethylphenylboronic acid pinacol ester
Uniqueness
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid is unique due to its specific combination of functional groups and structural features. The presence of a bromine atom, carboxymethyl group, and multiple ether and amide linkages distinguishes it from other similar compounds, providing distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C12H20BrNO8 |
|---|---|
Peso molecular |
386.19 g/mol |
Nombre IUPAC |
2-[[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20BrNO8/c13-1-2-20-3-4-21-5-6-22-9-10(15)14(7-11(16)17)8-12(18)19/h1-9H2,(H,16,17)(H,18,19) |
Clave InChI |
DDCONONWXQXQAR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCBr)OCCOCC(=O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
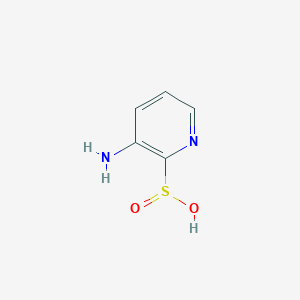
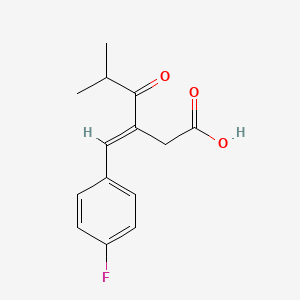
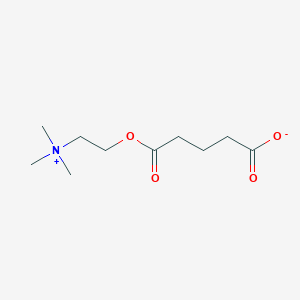
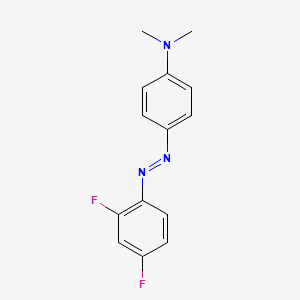
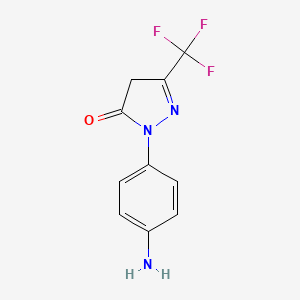
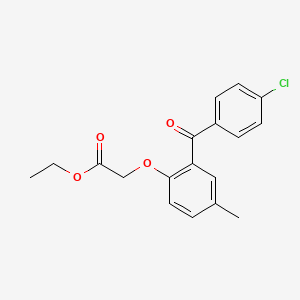
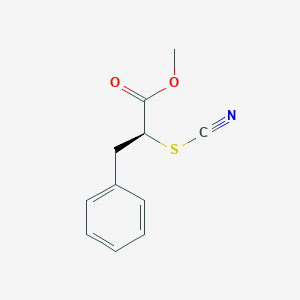
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
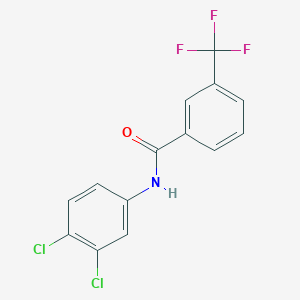
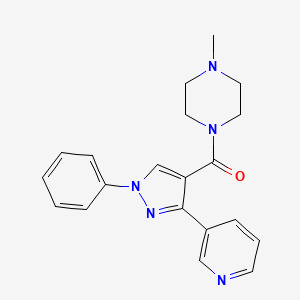
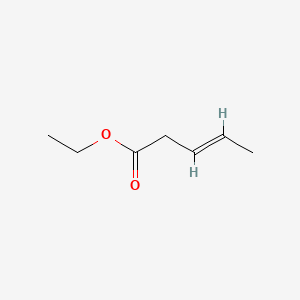
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
